molecular formula C4H5N3 B069528 4-Aminopyrimidine CAS No. 163133-86-6

4-Aminopyrimidine

Cat. No.: B069528
CAS No.: 163133-86-6
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
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Description

4-Aminopyrimidine is an organic compound with the chemical formula C₄H₅N₃ It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

4-Aminopyrimidine is primarily known for its interaction with voltage-gated potassium channels (Kv) . These channels play a crucial role in the regulation of the electrical activity of cells, particularly neurons and muscle cells .

Mode of Action

This compound acts by blocking voltage-gated potassium channels . This blockade prolongs the action potentials, leading to an increased release of neurotransmitters at the neuromuscular junction . This interaction results in enhanced neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling . Additionally, this compound is involved in the regeneration of precursors for thiamine biosynthesis .

Pharmacokinetics

This compound is quickly absorbed, achieving plasma and brain extracellular fluid peak levels within 0.25 – 0.65 h . The compound has a short elimination half-life (1–2 h) and low relative oral bioavailability (~015) . The estimated in-vitro hepatic intrinsic clearance of this compound in mouse, rat, and human was 325, 76, and 68 mL/min/kg, respectively .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of neuronal signaling due to the inhibition of voltage-gated potassium channels . This leads to an increase in the release of neurotransmitters, thereby facilitating communication between neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminopyrimidine can be synthesized through several methods. One common approach involves the reaction of β-diketones (such as acetylacetone) with N-cyanoamidines or commercial N-cyanoguanidine in the presence of nickel acetate. This method provides a convenient route to access this compound derivatives .

Industrial Production Methods: In industrial settings, this compound can be produced via a multi-step synthesis starting from acyclic starting materials like benzylidene acetones and ammonium thiocyanates. The process involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert it into different aminopyrimidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4-Aminopyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Aminopyrimidine
  • 3-Aminopyrimidine
  • 4-Aminopyridine

Comparison: 4-Aminopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to 2-aminopyrimidine and 3-aminopyrimidine, this compound exhibits different reactivity and binding affinities to molecular targets. Additionally, while 4-aminopyridine is structurally similar, it belongs to the pyridine family and has different pharmacological effects .

Properties

IUPAC Name

pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

591-54-8
Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-Pyrimidinamine
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Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-AMINOPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While 4-aminopyrimidine itself may not have a specific biological target, its derivatives exhibit diverse biological activities. For example, 2-alkylthio-4-aminopyrimidines and 1-alkyl-1-cytosines, both derivatives of this compound, have been identified as potent inhibitors of deoxycytidine kinase. [, ] These inhibitors likely exert their effects through hydrophobic interactions within the enzyme's active site. [, ] Another example is 2,6-dimethyl-4-aminopyrimidine hydrazones, a class of compounds that demonstrate potent inhibition of pyruvate dehydrogenase complex E1 (PDHc-E1) in Escherichia coli. [] These compounds exhibit a novel "straight" binding pattern at the enzyme's active site, leading to competitive inhibition of PDHc-E1. []

A:

  • Spectroscopic data:
    • 1H NMR: Shows characteristic signals for the amine protons and the aromatic protons of the pyrimidine ring. [, ]
    • 13C NMR: Provides information about the carbon atoms in the molecule. []
    • IR: Exhibits specific absorption bands for the amine and pyrimidine functional groups. [, ]
    • Mass Spectrometry: Shows characteristic fragmentation patterns. []

A: The stability and compatibility of this compound can vary depending on the specific derivative and environmental conditions. For instance, this compound primarily exists in its amino tautomeric form under low-temperature conditions in argon matrices. [] Furthermore, this compound forms hydrogen-bonded complexes with water, which have been studied using matrix isolation techniques and computational methods. [] These studies highlight the compound's ability to engage in hydrogen bonding interactions.

ANone: While this compound itself might not function as a catalyst, it serves as a fundamental building block for synthesizing diverse compounds with potential catalytic applications. For example, it can be used as a precursor in synthesizing nitrogen-containing heterocycles, some of which might exhibit catalytic activity.

A: Computational methods play a crucial role in understanding the properties and behavior of this compound and its derivatives. For instance, ab initio calculations have been employed to investigate the hydrogen bonding interactions of this compound with water. [] Additionally, molecular docking studies have been used to predict the binding modes and affinities of this compound derivatives, such as thieno[2,3-d]pyrimidine-4-carboxylic acid amides, with target proteins like TrmD from Pseudomonas aeruginosa. []

ANone: The biological activity of this compound derivatives is heavily influenced by the nature and position of substituents on the pyrimidine ring. For example:

    ANone: The stability of this compound and its derivatives can vary depending on the specific compound and environmental factors.

      A: The research highlights the interdisciplinary nature of this compound research, involving organic synthesis, medicinal chemistry, biochemistry, and computational modeling. [, , , , , ] For instance:

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